5-(Difluorosulfomethyl)uracil

Übersicht

Beschreibung

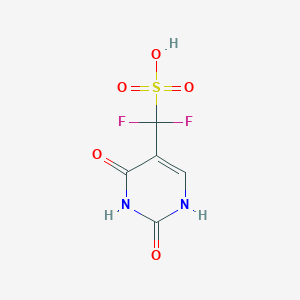

5-(Difluorosulfomethyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a difluorosulfomethyl group attached to the uracil ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluorosulfomethyl)uracil typically involves the introduction of the difluorosulfomethyl group to the uracil ring. One common method is the reaction of uracil with difluorosulfomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction temperature is maintained at around 80-100°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Difluorosulfomethyl)uracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The difluorosulfomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of difluoromethyl derivatives.

Substitution: Formation of various substituted uracil derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Difluorosulfomethyl)uracil has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antiviral and anticancer agent.

Medicine: Investigated for its role in chemotherapy, particularly in targeting cancer cells.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(Difluorosulfomethyl)uracil involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis. This results in the inhibition of cell division and induces apoptosis in cancer cells. The compound targets thymidylate synthase, an enzyme crucial for DNA synthesis, thereby blocking the production of thymidine monophosphate (TMP) and ultimately leading to cell death.

Vergleich Mit ähnlichen Verbindungen

5-Fluorouracil: Another uracil derivative used in cancer treatment.

5-Chlorouracil: Known for its antiviral properties.

5-Bromouracil: Used in mutagenesis studies.

Comparison: 5-(Difluorosulfomethyl)uracil is unique due to the presence of the difluorosulfomethyl group, which enhances its stability and bioavailability compared to other uracil derivatives. This makes it a promising candidate for further research and development in therapeutic applications.

Biologische Aktivität

5-(Difluorosulfomethyl)uracil is a fluorinated derivative of uracil, a naturally occurring pyrimidine base found in RNA. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the difluorosulfomethyl group, suggest that it may exhibit interesting biochemical interactions and therapeutic properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 224.17 g/mol. Its structure consists of a uracil base modified with a difluorosulfomethyl substituent at the 5-position, which enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄F₂N₂O₅S |

| Molecular Weight | 224.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid metabolism and protein synthesis. The difluorosulfomethyl group may enhance its interaction with enzymes involved in these processes, potentially leading to inhibition or modulation of their activity.

Potential Targets

- Nucleic Acid Synthesis : As a uracil derivative, it may act as an antagonist to nucleotides, disrupting DNA and RNA synthesis.

- Enzyme Inhibition : It could inhibit enzymes such as thymidylate synthase, which is crucial for DNA replication.

Case Studies and Research Findings

- Antitumor Activity : Research has indicated that fluorinated uracil derivatives possess significant antitumor properties. A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antiviral Properties : Preliminary studies have shown that this compound may exhibit antiviral activity by inhibiting viral RNA synthesis, which is critical for viral replication .

- Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound revealed favorable absorption and distribution characteristics in animal models, indicating its potential for systemic use .

Biological Assays

Various assays have been employed to evaluate the biological activity of this compound:

- Cytotoxicity Assays : These assays measure the compound's ability to induce cell death in tumor cell lines.

- Enzyme Activity Assays : These assess the inhibition of specific enzymes involved in nucleic acid metabolism.

- In Vivo Studies : Animal models are used to evaluate the therapeutic efficacy and safety profile of the compound.

Eigenschaften

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-5-yl)-difluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O5S/c6-5(7,15(12,13)14)2-1-8-4(11)9-3(2)10/h1H,(H,12,13,14)(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUTZYGVCHGSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166498 | |

| Record name | 5-(Difluorosulfomethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158698-42-1 | |

| Record name | 5-(Difluorosulfomethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158698421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Difluorosulfomethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.